Butorphanol tartrate, United States Pharmacopeia (USP) Reference Standard
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound Butorphanol tartrate, United States Pharmacopeia (USP) Reference Standard is a complex organic molecule with a unique structure It consists of a tetracyclic core with various functional groups, including hydroxyl groups and a cyclobutylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butorphanol tartrate, United States Pharmacopeia (USP) Reference Standard involves multiple steps, starting from readily available precursors. The key steps include cyclization reactions to form the tetracyclic core, followed by functional group modifications to introduce the hydroxyl groups and the cyclobutylmethyl substituent. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and functionalization processes.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions would be essential to ensure high yield and purity. Additionally, purification steps such as crystallization, distillation, or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Butorphanol tartrate, United States Pharmacopeia (USP) Reference Standard: can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: Functional groups can be substituted with other groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or alkyl halides (R-X) are used under specific conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Butorphanol tartrate, United States Pharmacopeia (USP) Reference Standard: has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of Butorphanol tartrate, United States Pharmacopeia (USP) Reference Standard involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Butorphanol tartrate, United States Pharmacopeia (USP) Reference Standard: can be compared with other similar compounds, such as:
Tetracyclic compounds: These compounds share a similar core structure but differ in their functional groups and substituents.
Cyclobutylmethyl derivatives: Compounds with a cyclobutylmethyl group but different core structures or functional groups.
Hydroxylated compounds: Molecules with multiple hydroxyl groups, which may have similar reactivity and biological activities.
The uniqueness of This compound lies in its specific combination of a tetracyclic core, cyclobutylmethyl substituent, and hydroxyl groups, which confer distinct chemical and biological properties.
Properties
The exact mechanism of action is unknown, but is believed to interact with an opiate receptor site in the CNS (probably in or associated with the limbic system). The opiate antagonistic effect may result from competitive inhibition at the opiate receptor, but may also be a result of other mechanisms. Butorphanol is believed to have both partial agonism and partial antagonism at the μ-opioid receptor, as well as partial agonist and antagonist activity at the κ-opioid receptor. | |
CAS No. |
58786-99-5 |
Molecular Formula |
C25H35NO8 |
Molecular Weight |
477.5 g/mol |
IUPAC Name |
(1S,9R,10S)-17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-4,10-diol;(2S,3S)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C21H29NO2.C4H6O6/c23-17-7-6-16-12-19-21(24)9-2-1-8-20(21,18(16)13-17)10-11-22(19)14-15-4-3-5-15;5-1(3(7)8)2(6)4(9)10/h6-7,13,15,19,23-24H,1-5,8-12,14H2;1-2,5-6H,(H,7,8)(H,9,10)/t19-,20+,21-;1-,2-/m10/s1 |
InChI Key |
GMTYREVWZXJPLF-AFHUBHILSA-N |
Isomeric SMILES |
C1CC[C@]2([C@H]3CC4=C([C@]2(C1)CCN3CC5CCC5)C=C(C=C4)O)O.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |
SMILES |
C1CCC2(C3CC4=C(C2(C1)CCN3CC5CCC5)C=C(C=C4)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
C1CCC2(C3CC4=C(C2(C1)CCN3CC5CCC5)C=C(C=C4)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Appearance |
White to off-white solid powder. |
melting_point |
272-274 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Moderate |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Butorphanol tartrate, Butorphanol, Stadol, Torbutrol, Torate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.